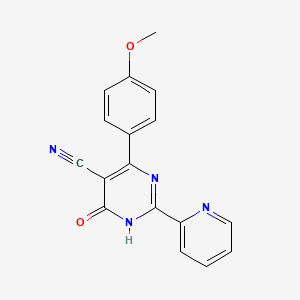
4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
描述
4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H12N4O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article compiles various studies and findings on its biological properties, including pharmacological effects, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The molecular formula for this compound is C17H12N4O2, with a molecular weight of approximately 304.31 g/mol. The compound features a pyrimidine core substituted with a hydroxyl group, a methoxyphenyl group, and a pyridinyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4O2 |
| Molecular Weight | 304.31 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that the compound induces apoptosis in breast cancer cells via the activation of caspase pathways .
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. It has been tested against several bacterial strains, showing promising results as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Enzyme Inhibition
The compound has also been explored as an inhibitor of specific enzymes linked to disease processes. For example, it was found to inhibit certain kinases involved in cancer progression, thereby potentially serving as a lead compound for developing targeted therapies .
Case Studies and Research Findings
-
Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cell Line IC50 (µM) MCF-7 15 HeLa 20 - Animal Models : In vivo studies utilizing xenograft models indicated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential effectiveness in cancer therapy.
- Mechanistic Insights : Mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
科学研究应用
1.1. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
One of the primary applications of this compound is as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). These enzymes play a crucial role in regulating erythropoiesis (the production of red blood cells) under low oxygen conditions. Compounds similar to 4-hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile have been shown to stimulate erythropoiesis effectively, making them potential treatments for anemia and other related disorders. For instance, studies have demonstrated that these inhibitors can elevate plasma erythropoietin levels and circulating reticulocytes, leading to increased hemoglobin levels in animal models .
1.2. Antimicrobial Activity
Recent research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various resistant bacterial strains, demonstrating their potential as novel antimicrobial agents . Their mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
2.1. Anti-Cancer Properties
The compound's ability to inhibit specific enzymes makes it a candidate for cancer therapy. HIF-PHD inhibitors can potentially reduce tumor growth by depriving cancer cells of the oxygen they require for proliferation. By manipulating the cellular response to hypoxia, these compounds may enhance the effectiveness of existing cancer treatments or serve as standalone therapies .
2.2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. This is particularly relevant in conditions characterized by hypoxic injury, such as stroke or neurodegenerative diseases. The modulation of HIF pathways could lead to improved neuronal survival and function under stress conditions .
Case Studies
属性
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-23-12-7-5-11(6-8-12)15-13(10-18)17(22)21-16(20-15)14-4-2-3-9-19-14/h2-9H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLSCFLLAGLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















